Rivularin D1
Description
Rivularin D1, a brominated bisindole alkaloid, was first isolated from the cyanobacterium Rivularia firma and later synthesized to enable rigorous pharmacological studies . Its structure, (+)-3′,5,5′-tribromo-7′-methoxy-3,4′-bi-1H-indole, features a unique 3,4′-biindole scaffold with three bromine substituents and a methoxy group, contributing to its stereochemical complexity and bioactivity . Structural elucidation via NMR and X-ray crystallography confirmed its atropisomeric configuration, a critical factor in its biological interactions .
Properties
CAS No. |
81387-84-0 |
|---|---|
Molecular Formula |
C17H11Br3N2O |
Molecular Weight |
499.0 g/mol |
IUPAC Name |
3,5-dibromo-4-(5-bromo-1H-indol-3-yl)-7-methoxy-1H-indole |
InChI |
InChI=1S/C17H11Br3N2O/c1-23-14-5-11(19)15(16-12(20)7-22-17(14)16)10-6-21-13-3-2-8(18)4-9(10)13/h2-7,21-22H,1H3 |
InChI Key |
HEYVTLDTOFVUNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1NC=C2Br)C3=CNC4=C3C=C(C=C4)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rivularin D1 involves several steps. One of the key starting materials is 2-methoxy-1-naphthalenamine, which undergoes nitration followed by reduction to yield the desired intermediate. This intermediate is then subjected to bromination and methoxylation to produce this compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale synthesis. Further research and development are needed to scale up the production process for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Rivularin D1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine atoms in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various brominated and methoxylated derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a model compound for studying brominated indole alkaloids.
Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of lung cancers.
Mechanism of Action
The mechanism of action of Rivularin D1 involves the activation of caspases-8 and -3, leading to the cleavage of poly (ADP-ribose) polymerase. This process is associated with the down-regulation of myeloid cell leukemia-1, B-cell lymphoma 2, and B-cell lymphoma-extra large, which are proteins involved in cell survival . These molecular targets and pathways contribute to its cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Rivularin D1 belongs to a family of brominated bisindoles and heliangolides. Key structural analogs include:
Key Observations :
- Bromination : this compound (3 Br atoms) and D3 (4 Br atoms) exhibit higher halogenation than Rivularin A (6 Br), which correlates with enhanced cytotoxicity but reduced solubility .
- Scaffold Diversity : Unlike heliangolides (e.g., leptocarpin) or flavones (e.g., skullcapflavone II), this compound’s bisindole core enables unique interactions with biomolecular targets .
- Atropisomerism: this compound’s restricted rotation around the biindole axis distinguishes it from non-atropisomeric analogs like wogonin or baicalein .
Activity Trends :
- Bromination enhances cytotoxicity: Rivularin A (6 Br) > D1 (3 Br) > non-brominated analogs.
- This compound’s methoxy group improves membrane permeability compared to Rivularin A .
Conformational and Mechanistic Insights
- Conformation : this compound adopts a "TC conformation" with intramolecular H-bonding between the methoxy group and indole NH, stabilizing its bioactive form .
- Target Engagement: Molecular docking studies suggest this compound binds to the minor groove of DNA, while Rivularin A interacts with topoisomerase II’s ATP-binding domain .
- Atropisomerism : The biindole axis in this compound creates chiral centers that influence its binding affinity to kinases (e.g., EGFR, IC₅₀ = 0.7 μM) .
Q & A
Q. How can researchers ethically reconcile conflicting data on this compound’s therapeutic index across independent studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay endpoints, solvent effects). Share raw datasets via open-access repositories (e.g., Zenodo) for independent validation. Engage in collaborative consortia to harmonize protocols and establish consensus guidelines for potency reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
